

Cross-Reactivity Profile of CB-13: A Comparative Analysis

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Compound of Interest

Compound Name: CB 13

Cat. No.: B1668659

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Introduction

CB-13, also known by its chemical name Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone and development code SAB-378, is a potent synthetic cannabinoid that acts as a dual agonist for the cannabinoid receptors CB1 and CB2.^{[1][2]} Developed with the therapeutic goal of limiting central nervous system (CNS) penetration, it is primarily investigated for its potential to elicit analgesic effects in the peripheral nervous system, thereby avoiding the psychoactive side effects associated with centrally acting cannabinoid agonists. This guide provides a comparative overview of the cross-reactivity of CB-13 with other receptor systems, based on available scientific literature.

Note on Data Availability: Publicly available, comprehensive screening data on the cross-reactivity of CB-13 against a broad panel of non-cannabinoid receptor systems (e.g., opioid, adrenergic, serotonergic, etc.) is limited. The information presented here is based on the primary literature focused on its cannabinoid receptor activity. The tables below are structured to facilitate comparison should such data become available in the future.

Quantitative Analysis of Receptor Binding and Functional Activity

The primary pharmacological activity of CB-13 is its high affinity and functional agonism at both CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinity of CB-13

Receptor	Ligand	Ki (nM)	Assay Type	Species	Reference
CB1	CB-13	Data not available	Radioligand Binding	Human	
CB2	CB-13	Data not available	Radioligand Binding	Human	

Table 2: Cannabinoid Receptor Functional Activity of CB-13

Receptor	Ligand	EC50 (nM)	Assay Type	Species	Reference
CB1	CB-13	6.1	[³⁵ S]GTP _y S functional assay	Human	[1]
CB2	CB-13	27.9	[³⁵ S]GTP _y S functional assay	Human	[1]

Table 3: Off-Target Receptor Cross-Reactivity of CB-13 (Template)

No comprehensive public data is currently available for the cross-reactivity of CB-13 against a broad panel of off-target receptors. This table serves as a template for presenting such data when it becomes available.

Receptor Family	Receptor Subtype	Ligand	Binding Affinity (Ki, IC50 in nM)	Functional Activity (EC50, % inhibition)	Assay Type
Opioid	μ (MOP)	CB-13	-	-	
δ (DOP)	CB-13	-	-	-	
κ (KOP)	CB-13	-	-	-	
Adrenergic	α1A	CB-13	-	-	
α2A	CB-13	-	-	-	
β1	CB-13	-	-	-	
β2	CB-13	-	-	-	
Serotonergic	5-HT1A	CB-13	-	-	
5-HT2A	CB-13	-	-	-	
5-HT3	CB-13	-	-	-	
Dopaminergic	D1	CB-13	-	-	
D2	CB-13	-	-	-	
Histaminergic	H1	CB-13	-	-	
Muscarinic	M1	CB-13	-	-	

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound (like CB-13) to a specific receptor.

- Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method (e.g., Bradford assay).

- Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
- Competition Reaction:
 - A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]CP-55,940 for cannabinoid receptors) is used.
 - Increasing concentrations of the unlabeled test compound (CB-13) are added to compete with the radioligand for binding to the receptor.
 - Cell membranes are added to the reaction mixture.
 - Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
- Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPyS Functional Assay

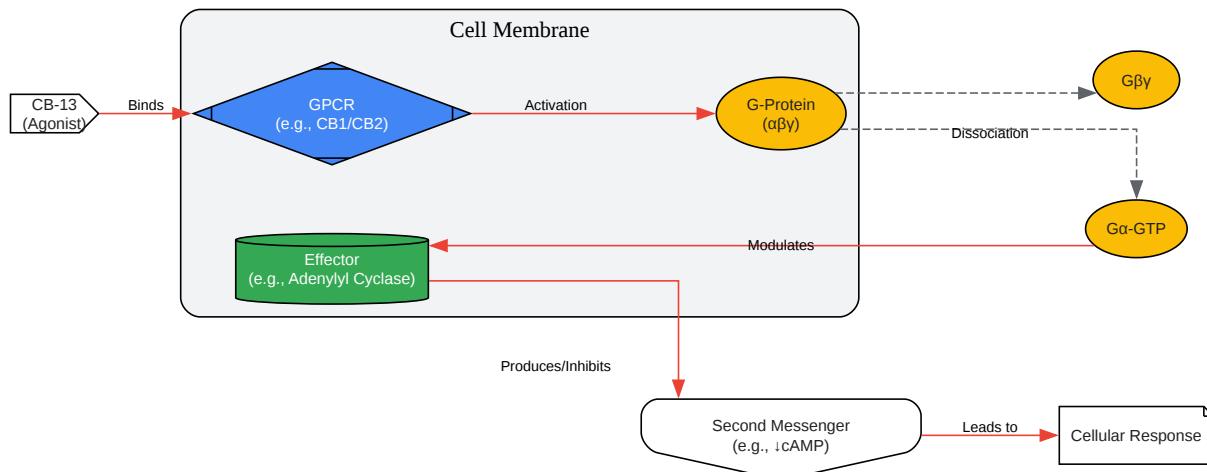
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by an agonist.

- Membrane Preparation: As described for the binding assay.

- Assay Buffer: A buffer containing GDP is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 μM GDP, pH 7.4).
- G-protein Activation:
 - Cell membranes are pre-incubated with the test compound (CB-13) at various concentrations.
 - [35S]GTPyS, a non-hydrolyzable analog of GTP, is added to the mixture.
 - Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPyS on the G_α subunit of the G-protein.
- Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
- Separation and Quantification: The reaction is terminated, and bound [35S]GTPyS is separated from unbound by rapid filtration. The radioactivity on the filters is measured by scintillation counting.
- Data Analysis: The increase in [35S]GTPyS binding in the presence of the agonist is plotted against the agonist concentration, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined by non-linear regression.

Visualizations

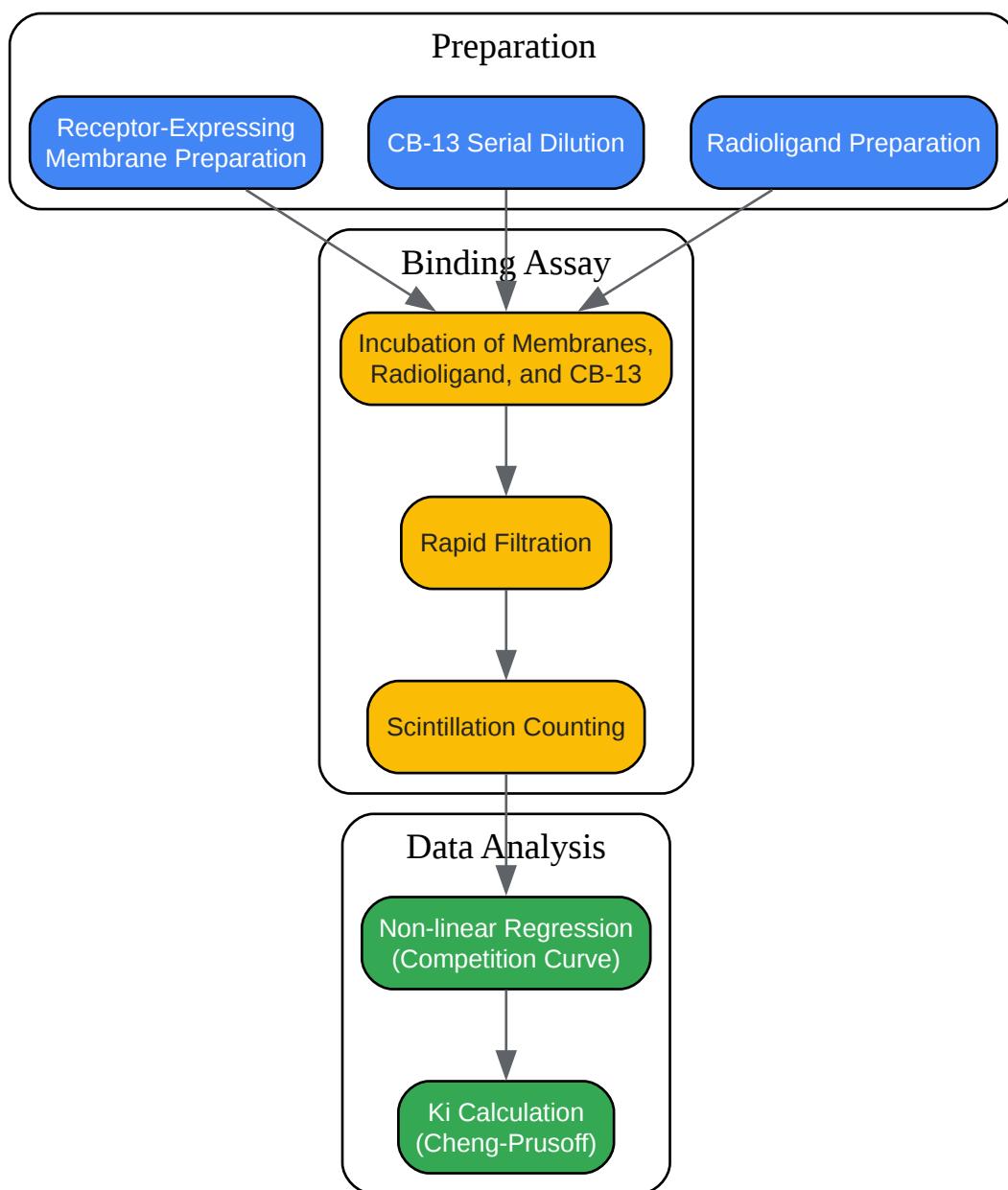
Signaling Pathway



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Caption: Generic GPCR signaling pathway for a Gi/o-coupled receptor like CB1.

Experimental Workflow



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Caption: Workflow for a competitive radioligand binding assay.

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References

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